molecular formula C13H18Cl2N2O2 B13750576 2-(Pyrrolidinyl)ethyl 2-chlorocarbanilate hydrochloride CAS No. 100836-82-6

2-(Pyrrolidinyl)ethyl 2-chlorocarbanilate hydrochloride

Katalognummer: B13750576
CAS-Nummer: 100836-82-6
Molekulargewicht: 305.20 g/mol
InChI-Schlüssel: RCMOHZNFLDFWLN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Pyrrolidinyl)ethyl 2-chlorocarbanilate hydrochloride is a chemical compound that features a pyrrolidine ring, an ethyl chain, and a chlorocarbanilate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidinyl)ethyl 2-chlorocarbanilate hydrochloride typically involves the reaction of 2-chlorocarbanilic acid with 2-(pyrrolidin-1-yl)ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of raw materials, precise control of reaction parameters, and thorough quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Pyrrolidinyl)ethyl 2-chlorocarbanilate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The chlorocarbanilate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-(Pyrrolidinyl)ethyl 2-chlorocarbanilate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Pyrrolidinyl)ethyl 2-chlorocarbanilate hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical syntheses.

    2-Chlorocarbanilic Acid: A precursor in the synthesis of chlorocarbanilate derivatives.

    Ethyl 2-chlorocarbanilate: A related compound with similar structural features.

Uniqueness

2-(Pyrrolidinyl)ethyl 2-chlorocarbanilate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

100836-82-6

Molekularformel

C13H18Cl2N2O2

Molekulargewicht

305.20 g/mol

IUPAC-Name

2-pyrrolidin-1-ium-1-ylethyl N-(2-chlorophenyl)carbamate;chloride

InChI

InChI=1S/C13H17ClN2O2.ClH/c14-11-5-1-2-6-12(11)15-13(17)18-10-9-16-7-3-4-8-16;/h1-2,5-6H,3-4,7-10H2,(H,15,17);1H

InChI-Schlüssel

RCMOHZNFLDFWLN-UHFFFAOYSA-N

Kanonische SMILES

C1CC[NH+](C1)CCOC(=O)NC2=CC=CC=C2Cl.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.